molecular formula C18H19N5O2S B12138389 N-(2-ethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12138389
M. Wt: 369.4 g/mol
InChI Key: XPIUWALUMIVBML-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a pyridinyl substituent at the 5-position of the triazole ring, a methyl group at the 4-position, and a 2-ethoxyphenyl acetamide moiety. This compound belongs to a broader class of 1,2,4-triazol-3-yl sulfanyl acetamides, which are studied for their diverse biological activities, including insect olfactory receptor modulation (e.g., Orco agonists/antagonists) and anti-inflammatory/antimicrobial properties . Its structural framework allows for tunable electronic and steric properties, making it a candidate for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H19N5O2S/c1-3-25-15-7-5-4-6-14(15)20-16(24)12-26-18-22-21-17(23(18)2)13-8-10-19-11-9-13/h4-11H,3,12H2,1-2H3,(H,20,24)

InChI Key

XPIUWALUMIVBML-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Introduction of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This can involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and acids like hydrochloric acid or sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antifungal and Anticancer Activities

Triazole derivatives are well-known for their antifungal properties. The unique structure of N-(2-ethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may enhance its efficacy against fungal infections and certain types of cancer. Preliminary studies indicate that compounds with similar structures can inhibit the growth of pathogenic fungi and cancer cells by interfering with cellular processes such as enzyme activity and receptor interactions.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound can help identify key structural features that contribute to its biological activity. By synthesizing and evaluating analogs, researchers can optimize the pharmacological profile of the compound, potentially leading to more effective therapeutic agents .

Comprehensive biological activity studies are essential for determining the therapeutic potential of this compound. This involves screening against various biological targets such as enzymes and cell lines to evaluate its efficacy and safety profile .

Material Science Applications

The unique electronic properties associated with the conjugated systems in this compound suggest potential applications in material science. Investigating its optical and electronic characteristics could lead to advancements in fields such as organic electronics and photonics. The presence of heteroatoms like nitrogen and sulfur may also enhance its conductivity and stability in various materials .

Synthesis and Optimization

Efficient synthesis protocols are crucial for maximizing yield and purity during the production of this compound. Multi-step reactions involving specific reagents under optimized conditions can facilitate large-scale production for research purposes. Continuous flow reactors may also be employed to enhance reaction efficiency.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs differ in substituents at the triazole ring, acetamide group, or aryl moieties. These variations influence physicochemical properties, binding affinities, and biological activities. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents (Triazole 4-/5-positions) Acetamide Substituent Key Properties/Activities References
Target Compound 4-methyl, 5-(pyridin-4-yl) N-(2-ethoxyphenyl) Unknown specific activity; structural similarity to Orco modulators.
VUAA-1 4-ethyl, 5-(3-pyridinyl) N-(4-ethylphenyl) Potent Orco agonist; activates insect odorant receptors.
OLC-12 4-ethyl, 5-(4-pyridinyl) N-(4-isopropylphenyl) Orco agonist; higher lipophilicity due to isopropyl group.
OLC-15 4-ethyl, 5-(2-pyridinyl) N-(4-butylphenyl) Orco antagonist; demonstrates substituent-dependent functional inversion.
KA3 (from Study) 4-[(substituted aryl carbamoyl) methyl], 5-(pyridin-4-yl) N-(2-chlorophenyl) Antimicrobial activity (MIC: 12.5 µg/mL against S. aureus).
Compound in 4-ethyl, 5-(4-pyridinyl) N-(2-methoxy-5-methylphenyl) Enhanced solubility due to methoxy and methyl groups.
GPR-17 Ligand 4-[morpholine-4-sulfonyl phenyl], 5-[trifluoromethoxy phenyl] N-[4-isopropylphenyl] Targets G protein-coupled receptor 17; anti-inflammatory potential.

Pharmacological and Physicochemical Properties

  • Lipophilicity (logP) :

    • The target compound’s logP is predicted to be lower than OLC-12 (isopropyl group) but higher than KA3 (chlorophenyl), balancing membrane permeability and aqueous solubility .
    • Fluorinated analogs () exhibit higher logP (e.g., 4.80 for ’s compound), favoring CNS penetration .
  • Synthetic Accessibility :

    • The target compound’s synthesis likely follows routes similar to : (1) cyclization of pyridine dithiocarbazates, (2) alkylation with α-chloroacetamides .
  • Biological Data Gaps :

    • While VUAA-1 and KA3 show validated insecticidal and antimicrobial activities, respectively, the target compound’s biological profile remains uncharacterized. Its ethoxyphenyl group may confer anti-exudative activity, as seen in furan-triazole acetamides () .

Biological Activity

N-(2-ethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H19N5O2SC_{18}H_{19}N_{5}O_{2}S, and it features a triazole ring, an ethoxyphenyl group, and a sulfanyl moiety. The presence of these functional groups is critical for its biological activity.

PropertyValue
Molecular FormulaC18H19N5O2S
Molecular Weight365.43 g/mol
IUPAC NameThis compound

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The triazole ring can act as a bioisostere for amides and can modulate enzyme activity through competitive inhibition or allosteric modulation.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated activity against various viral strains. In one study, triazole derivatives exhibited significant antiviral effects against viruses such as HAdV7 and HSV-1, suggesting that this class of compounds may be effective in treating viral infections .

Antimicrobial Activity

Triazole derivatives have also shown promise as antimicrobial agents. The compound's structure suggests potential effectiveness against bacterial strains. A review on 1,2,4-triazoles indicated that many compounds within this class have exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria . For example, compounds with similar structures have been reported to have minimum inhibitory concentrations (MIC) lower than traditional antibiotics .

Anticancer Activity

The anticancer properties of triazole derivatives are another area of interest. Research has indicated that certain triazole-containing compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies on related compounds have shown promising results in inhibiting cancer cell proliferation across various cancer types .

Case Studies

  • Antiviral Efficacy : A study investigating the antiviral effects of triazole derivatives found that specific compounds demonstrated IC50 values in the low micromolar range against HSV-1 and CV-B4 .
  • Antimicrobial Screening : In a comparative analysis of antimicrobial activities among various triazoles, several derivatives showed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Studies : Research conducted on related triazole compounds revealed significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective inhibition at low concentrations .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is synthesized via nucleophilic substitution and cyclization reactions. A typical procedure involves refluxing equimolar amounts of substituted oxazolone and triazole precursors in pyridine with zeolite (Y-H) as a catalyst at 150°C for 5 hours. Post-reaction, the product is isolated by cooling, acidification, and recrystallization from ethanol . Modifications to substituents (e.g., pyridine rings, ethoxyphenyl groups) require tailored alkylation or condensation steps, as seen in analogous triazole-acetamide syntheses .

Q. What analytical techniques are used for structural characterization?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity.
  • Infrared Spectroscopy (IR) : To identify functional groups (e.g., sulfanyl, acetamide).
  • X-ray Crystallography : For resolving 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding in triazole rings) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

Q. What in vitro/in vivo models are used to evaluate biological activity?

Anti-exudative activity is commonly tested in rodent models (e.g., formalin-induced edema in rats) by measuring reductions in inflammation markers . For antiproliferative activity, cell viability assays (e.g., MTT) on cancer cell lines are employed, with IC₅₀ values calculated to assess potency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

SAR studies focus on modifying:

  • Triazole substituents : Methyl groups at the 4-position enhance stability, while pyridinyl groups at the 5-position influence binding affinity .
  • Ethoxyphenyl moiety : Adjusting the alkoxy chain length (e.g., ethoxy vs. methoxy) modulates lipophilicity and bioavailability .
  • Sulfanyl linker : Replacing sulfur with oxygen or methylene alters electronic effects and metabolic resistance .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay conditions : Variations in cell line sensitivity or animal model protocols (e.g., dose, administration route) .
  • Impurity profiles : Incomplete purification during synthesis can skew results. Use HPLC or TLC to verify purity >95% .
  • Structural analogs : Subtle differences in substituents (e.g., fluorophenyl vs. methoxyphenyl) significantly alter activity .

Q. What advanced techniques elucidate molecular interactions and mechanisms?

  • Crystallographic studies : X-ray diffraction reveals binding conformations in protein pockets (e.g., hydrogen bonds between triazole sulfanyl groups and enzymatic residues) .
  • Molecular docking : Computational models predict interactions with targets like cyclooxygenase-2 (COX-2) or kinases .
  • Metabolic profiling : LC-MS identifies major metabolites, guiding toxicity and stability assessments .

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